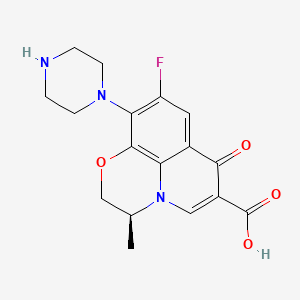

Desmethyl Levofloxacin

Description

Identification of Desmethyl Levofloxacin (B1675101) as a Metabolite and Derivative of Levofloxacin

Desmethyl levofloxacin is recognized as one of the two primary metabolites of levofloxacin found in humans, the other being levofloxacin-N-oxide. drugbank.com The formation of this compound occurs through the demethylation of levofloxacin. drugbank.com However, levofloxacin undergoes limited metabolism in the human body. drugbank.comwikipedia.org Consequently, less than 5% of an administered dose of levofloxacin is recovered in the urine as its desmethyl and N-oxide metabolites. wikipedia.orgfda.gov These metabolites are considered to have little to no significant pharmacological activity. drugbank.comfda.gov

The identification and quantification of this compound are often carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netrug.nlsyncsci.com This method allows for the sensitive and specific measurement of both levofloxacin and its metabolites in biological samples like human serum. researchgate.netrug.nl

Overview of Levofloxacin's Role as a Synthetic Fluoroquinolone Antibacterial Agent

Levofloxacin is a potent, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov It is the levorotatory isomer of ofloxacin (B1677185) and is significantly more active than its R-(+)-isomer. drugbank.comnih.gov The primary mechanism of action for levofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.comwikipedia.org By targeting these enzymes, levofloxacin disrupts bacterial DNA replication and repair, ultimately leading to bacterial cell death. medchemexpress.comapexbt.com

Historical Context of Metabolite Characterization in Drug Discovery and Development

The study of drug metabolites has a rich history rooted in the evolution of drug safety and pharmacology. Initially, metabolite characterization was a descriptive process performed late in the drug development pipeline. chromatographyonline.comacs.org However, significant events, such as the thalidomide (B1683933) tragedy, underscored the critical need to understand how drugs are transformed within the body and the potential for species-specific differences in metabolism. researchgate.net

This led to a paradigm shift, integrating drug metabolism studies much earlier in the discovery and development phases. chromatographyonline.comtandfonline.com The advancement of analytical technologies, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, has been instrumental in this shift, allowing for the rapid identification and structural elucidation of metabolites. tandfonline.combiotech-spain.com Historically, natural products were a major source of new drugs, and understanding their metabolic fate was a key part of their development. mdpi.com Today, metabolite profiling is a routine and essential component of creating new chemical entities with acceptable safety profiles. dovepress.com

Significance of Metabolite Research in Understanding Drug Efficacy and Safety Profiles

Metabolite profiling helps in several key areas of drug development:

Predicting Drug-Drug Interactions: Understanding the metabolic pathways of a drug and its metabolites can help predict potential interactions with other co-administered drugs. tandfonline.com

Elucidating Routes of Elimination: It provides critical data on how a drug and its byproducts are cleared from the body. tandfonline.com

Informing Drug Design: Knowledge of metabolic "hotspots" on a molecule can guide medicinal chemists in designing new compounds with improved metabolic stability. chromatographyonline.com

Supporting Safety Assessment: Identifying and quantifying metabolites, particularly those that are unique to or disproportionately high in humans compared to preclinical species (disproportionate human metabolites), is a regulatory requirement to ensure the safety of new drugs. wuxiapptec.com

Modern metabolomics, the large-scale study of small molecules, further enhances this understanding by providing a holistic view of the metabolic response to a drug, aiding in the discovery of biomarkers for efficacy and toxicity. biotech-spain.comnih.gov

Research Findings on Levofloxacin and its Metabolites

Pharmacokinetic Parameters of Levofloxacin in Healthy Volunteers

| Parameter | Value | Reference |

|---|---|---|

| Peak Plasma Concentration (Cmax) | ~5.2 µg/mL (after 500 mg dose) | nih.gov |

| Time to Peak Concentration (Tmax) | 1-2 hours | nih.gov |

| Elimination Half-Life (t1/2) | 6-8 hours | wikipedia.org |

| Protein Binding | 24-38% | wikipedia.orgnih.gov |

| Bioavailability | ~99% | wikipedia.org |

| Excretion | ~87% unchanged in urine within 48 hours | wikipedia.org |

| Metabolites | <5% as this compound and N-oxide | wikipedia.org |

Analytical Methods for Levofloxacin and this compound

| Technique | Details | Reference |

|---|---|---|

| LC-MS/MS | A rapid method for the determination of levofloxacin and this compound in human serum with a run time of 2.5 minutes. | researchgate.netrug.nl |

| HPLC-UV/FLD | Commonly used for quantitative analysis of levofloxacin in various matrices. | nih.gov |

| Capillary Electrophoresis | Another separation technique used for the analysis of fluoroquinolones. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117707-40-1 | |

| Record name | N-Desmethyl levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117707-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Levofloxacin Leading to Desmethyl Levofloxacin

Elucidation of Demethylation as the Primary Metabolic Pathway for Desmethyl Levofloxacin (B1675101) Formation

The primary route for the formation of desmethyl levofloxacin is through the demethylation of levofloxacin. deswater.comresearchgate.netmdpi.comdeswater.comacs.org This biotransformation process involves the removal of a methyl group from the piperazine (B1678402) ring of the levofloxacin molecule. deswater.comresearchgate.netmdpi.comdeswater.comacs.org The resulting compound, this compound, is one of the two main metabolites of levofloxacin identified in humans, the other being levofloxacin-N-oxide. drugbank.comwikipedia.orgfda.govrxlist.combosch-pharma.comfda.gov It is important to note that both of these metabolites are considered to have little to no significant pharmacological activity. drugbank.comfda.govrxlist.comfda.govsemanticscholar.org

Quantitative Assessment of this compound Formation in Human Metabolism

The metabolism of levofloxacin in humans is limited, with the majority of the drug being excreted unchanged. drugbank.comwikipedia.orgfda.govfda.govnih.govfda.gov Consequently, the formation of this compound represents a minor metabolic pathway.

Recovery Rates of this compound in Biological Excreta (e.g., Urine)

Studies have consistently shown that only a small fraction of an administered dose of levofloxacin is converted to its metabolites. Following oral administration, less than 5% of the dose is recovered in the urine as this compound and levofloxacin-N-oxide combined. drugbank.comwikipedia.orgfda.govrxlist.combosch-pharma.comfda.govsemanticscholar.orgfda.gov Specifically, after a single oral dose, approximately 87% of the administered levofloxacin is excreted unchanged in the urine within 48 hours. fda.govfda.govnih.govfda.gov This indicates that the demethylation process leading to this compound is not a major route of elimination for the parent drug.

Comparative Analysis of this compound and Other Metabolites (e.g., N-oxide, Glucuronide Conjugates)

In humans, only two primary metabolites of levofloxacin have been identified: this compound and levofloxacin-N-oxide. drugbank.comfda.govbosch-pharma.comfda.gov Together, these two metabolites account for less than 5% of the administered dose recovered in urine. drugbank.comfda.govrxlist.combosch-pharma.comfda.gov In some animal studies, such as in Rhesus monkeys, a glucuronide conjugate of levofloxacin has also been detected as a minor metabolite in urine and feces. nih.gov However, in humans, the focus remains on the desmethyl and N-oxide forms as the sole identified metabolites. wikipedia.orgfda.govrxlist.combosch-pharma.comfda.gov

Table 1: Urinary Excretion of Levofloxacin and its Metabolites in Humans

| Compound | Percentage of Administered Dose Recovered in Urine |

|---|---|

| Unchanged Levofloxacin | Approximately 87% (within 48 hours) fda.govfda.govnih.govfda.gov |

Investigation into Enzymatic Systems Responsible for Levofloxacin Demethylation

The precise enzymatic machinery responsible for the demethylation of levofloxacin to this compound remains an area of ongoing investigation.

Current Understanding of Specific Enzyme Involvement (e.g., Cytochrome P450 System Non-Involvement)

A significant finding in the study of levofloxacin metabolism is the non-involvement of the cytochrome P450 (CYP450) enzyme system. drugbank.comnih.gov The CYP450 system is a major pathway for the metabolism of a vast number of drugs. washington.edu However, research indicates that these enzymes are not primarily responsible for the demethylation and oxidation of levofloxacin. drugbank.comnih.gov This is further supported by studies that have shown levofloxacin itself does not significantly inhibit various CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A. nih.govresearchgate.net The specific enzymes that catalyze the formation of this compound have not yet been definitively identified. drugbank.comnih.gov

Research Methodologies for Enzyme Identification and Characterization (e.g., in vitro enzymatic assays)

Identifying the specific enzymes involved in drug metabolism typically involves a variety of research methodologies. In vitro enzymatic assays are a cornerstone of this research. These assays utilize human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, or recombinant enzymes to test the metabolism of a drug. researchgate.net

For levofloxacin, researchers have employed methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify both levofloxacin and its metabolite, this compound, in biological samples like human serum and urine. rug.nlresearchgate.netresearchgate.netresearchgate.net These analytical techniques are crucial for determining the rate of metabolite formation and for conducting reaction phenotyping studies. researchgate.net Reaction phenotyping aims to identify the specific enzyme isoforms responsible for a particular metabolic reaction. researchgate.net This can be achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies for different enzymes in human liver microsomes. researchgate.net While these methods have been applied to study levofloxacin, the exact enzyme responsible for demethylation remains to be elucidated. drugbank.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Levofloxacin |

| Levofloxacin-N-oxide |

| Glucuronide Conjugates |

Cross-Species Metabolic Profiling of Levofloxacin and this compound

Understanding the metabolic fate of a drug in animal models is crucial for preclinical studies and for extrapolating data to human scenarios. The rhesus monkey has been utilized as a relevant non-human primate model for studying the pharmacokinetics and metabolism of levofloxacin.

Comparative Metabolic Studies in Animal Models (e.g., Rhesus Monkey)

Studies conducted in rhesus monkeys have demonstrated a metabolic profile for levofloxacin that is comparable to that observed in humans. nih.gov Following administration, the majority of the drug is found as unchanged levofloxacin in the plasma. nih.gov Analysis of urine from these animals reveals that levofloxacin is the major component, with minor metabolites also being present. nih.gov These minor metabolites include this compound, levofloxacin N-oxide, and a glucuronide conjugate of levofloxacin. nih.gov This finding is consistent with the metabolic pathway in humans where desmethyl-levofloxacin is a known minor urinary metabolite. drugbank.comfda.govnih.gov

The following table provides a comparative overview of levofloxacin metabolites in humans and rhesus monkeys based on available research.

| Metabolite | Human | Rhesus Monkey |

| Unchanged Levofloxacin | Major component in urine (>85%) fda.govfda.gov.ph | Major component in urine nih.gov |

| This compound | Minor metabolite in urine (<5% combined with N-oxide) drugbank.comfda.govrxlist.comwikipedia.org | Minor metabolite detected in urine nih.gov |

| Levofloxacin N-oxide | Minor metabolite in urine (<5% combined with desmethyl) drugbank.comfda.govrxlist.comwikipedia.org | Minor metabolite detected in urine nih.gov |

| Levofloxacin Glucuronide | Not reported as a major metabolite | Minor metabolite detected in urine nih.gov |

Extrapolation of Animal Model Data to Human Metabolism

The similarity in the metabolic pathways of levofloxacin between rhesus monkeys and humans supports the use of the rhesus monkey as a valid animal model for predicting human metabolic outcomes. nih.gov The identification of desmethyl-levofloxacin as a minor metabolite in both species reinforces this comparability. drugbank.comnih.gov

Pharmacokinetics and Disposition of Desmethyl Levofloxacin

Detection and Quantification of Desmethyl Levofloxacin (B1675101) in Biological Matrices

The detection and quantification of desmethyl levofloxacin in biological samples such as plasma, serum, and urine are essential for pharmacokinetic studies. Various analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent technique due to its high sensitivity and specificity.

One such LC-MS/MS method allows for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum. In this method, a linear standard curve for desmethyl-levofloxacin was established within a concentration range of 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of 0.998. The lower limit of quantification for desmethyl-levofloxacin was determined to be 0.10 mg/L. The precision of this method is demonstrated by within-day and between-day variations, with within-day precision for desmethyl-levofloxacin ranging from 1.5% to 5% and between-day precision from 0.0% to 3.3%. The accuracy of the method for desmethyl-levofloxacin ranged from 0.2% to 15.6% researchgate.net.

Table 1: Analytical Method Validation for this compound in Human Serum

| Parameter | Value |

|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Human Serum |

| Linearity Range | 0.10 - 4.99 mg/L |

| Correlation Coefficient (R²) | 0.998 |

| Lower Limit of Quantification | 0.10 mg/L |

| Within-Day Precision | 1.5% - 5% |

| Between-Day Precision | 0.0% - 3.3% |

| Accuracy | 0.2% - 15.6% |

Characterization of this compound's Systemic Exposure

This compound is a minor metabolite of levofloxacin. Following oral administration of levofloxacin, less than 5% of the administered dose is recovered in the urine as desmethyl-levofloxacin and another metabolite, levofloxacin-N-oxide. This indicates very limited metabolism of levofloxacin in humans.

Specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), are not extensively documented in the literature, likely due to its low concentrations relative to the parent drug. The systemic exposure to this compound is directly dependent on the pharmacokinetics of levofloxacin. For the parent drug, levofloxacin, single oral doses of 250 mg and 500 mg result in a mean peak plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L, respectively, within 1 to 2 hours. The AUC for levofloxacin increases linearly in a dose-proportional manner, ranging from approximately 4.7 to 108 mg·h/L for single oral doses of 50 to 1000 mg nih.gov. Given that this compound is a minor metabolite, its Cmax and AUC values are expected to be significantly lower than those of levofloxacin.

Elimination Pathways of this compound

The elimination of this compound is intrinsically linked to the elimination pathways of its parent compound, levofloxacin, which is primarily excreted unchanged in the urine.

Approximately 80% of an administered dose of levofloxacin is excreted as unchanged drug in the urine through both glomerular filtration and tubular secretion nih.gov. As a metabolite, this compound is also eliminated renally. However, its specific contribution to the total clearance of levofloxacin is minimal, given that it accounts for less than 5% of the administered dose. The renal clearance of levofloxacin is highly correlated with creatinine (B1669602) clearance, indicating the importance of renal function in its elimination nih.gov.

The renal excretion of levofloxacin involves active tubular secretion in the renal proximal tubule nih.gov. This is supported by the fact that its renal clearance is decreased by the co-administration of cimetidine (B194882) and probenecid (B1678239), which are known inhibitors of renal tubular secretion nih.gov. Since this compound is also cleared by the kidneys, it is plausible that its elimination also involves, to some extent, renal tubular secretion.

Influence of Physiopathological States on this compound Disposition

Given that this compound is eliminated via the kidneys, its disposition is significantly influenced by renal function. In patients with impaired renal function (creatinine clearance < 50 mL/min), the clearance of levofloxacin is substantially reduced, and its plasma elimination half-life is prolonged droracle.ai. This leads to an accumulation of the parent drug and, consequently, its metabolites. Therefore, in patients with renal insufficiency, an accumulation of this compound is expected. Higher blood levels of fluoroquinolones are anticipated in the setting of renal dysfunction, and adverse events are well-reported in patients with renal insufficiency or those on dialysis researchgate.net.

Table 2: Levofloxacin Dosing Adjustments in Renal Impairment

| Creatinine Clearance | Normal Dosage (500 mg/day) | Normal Dosage (750 mg/day) |

|---|---|---|

| 20-49 mL/min | 500 mg initially, then 250 mg once daily | 750 mg every other day |

| 10-19 mL/min | 500 mg initially, then 250 mg every other day | 750 mg initially, then 500 mg every other day |

| Hemodialysis/PD | 500 mg initially, then 250 mg every other day | 750 mg initially, then 500 mg every other day |

This table reflects dosage adjustments for the parent drug, levofloxacin, which will in turn affect the levels of this compound. medscape.com

Levofloxacin undergoes limited metabolism in the liver. Consequently, the pharmacokinetics of levofloxacin are not expected to be significantly affected by hepatic impairment. As this compound is a product of this limited metabolism, its formation and subsequent disposition are also unlikely to be substantially altered by liver disease. However, it is important to note that while the direct impact on metabolism may be minimal, severe liver disease can lead to other physiological changes, such as altered protein binding or the development of renal dysfunction (hepatorenal syndrome), which could indirectly affect the pharmacokinetics of both levofloxacin and this compound mdpi.com.

Drug-Drug Interactions Affecting this compound Pharmacokinetics (Indirectly, via parent drug interactions)

Drug-drug interactions that affect the pharmacokinetics of levofloxacin will indirectly impact the levels of this compound. These interactions primarily involve the inhibition of renal tubular secretion.

Cimetidine and Probenecid : The co-administration of cimetidine or probenecid with levofloxacin decreases the renal clearance of levofloxacin, leading to an increased plasma half-life nih.gov. By inhibiting the tubular secretion of the parent drug, these agents can lead to higher and more prolonged plasma concentrations of levofloxacin, which in turn could lead to altered concentrations of its metabolite, this compound. Although the magnitude of these interactions with levofloxacin is not considered clinically significant, they demonstrate the potential for altered disposition nih.gov. Studies with other fluoroquinolones have shown that cimetidine can reduce renal clearance by about 19% nih.govcapes.gov.br, and probenecid has been shown to significantly increase the systemic exposure of some quinolones drugs.com.

Table 3: Impact of Interacting Drugs on Fluoroquinolone Renal Clearance

| Interacting Drug | Effect on Fluoroquinolone | Mechanism |

|---|---|---|

| Cimetidine | Decreased renal clearance | Inhibition of renal tubular secretion |

| Probenecid | Decreased renal clearance, increased systemic exposure | Inhibition of renal tubular secretion |

This table illustrates the general effect of these drugs on fluoroquinolones, which is applicable to levofloxacin and would indirectly affect this compound levels.

Biological Activity and Pharmacological Significance of Desmethyl Levofloxacin

Evaluation of Intrinsic Antibacterial Activity of Desmethyl Levofloxacin (B1675101)

Desmethyl levofloxacin has demonstrated in vitro activity against a range of pathogenic bacteria, indicating that it retains antibacterial properties independent of its parent compound.

Spectrum of Antimicrobial Activity (e.g., Gram-negative, Gram-positive bacteria)

Research indicates that this compound is active against both Gram-positive and Gram-negative bacteria. caymanchem.com Its spectrum includes several clinically relevant species, such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis among the Gram-positives, and Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae among the Gram-negatives. caymanchem.com One study highlighted that derivatives of N-desmethyl levofloxacin showed significant antibacterial activities against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.04 to 6.25 μg/mL. nih.govresearchgate.net However, the activity against Gram-negative bacteria was observed to be lower, with MICs in the range of 1.56 to 100 μg/mL. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) Determinations Against Specific Pathogens (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)

The potency of this compound's antibacterial activity is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The MIC values for this compound have been determined against several specific pathogens.

Below is an interactive data table summarizing the reported MIC values for this compound against various bacterial strains. caymanchem.com

| Bacterial Species | Gram Stain | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive | 4 |

| Staphylococcus epidermidis | Gram-positive | 1 |

| Bacillus subtilis | Gram-positive | 1 |

| Escherichia coli | Gram-negative | 0.012 |

| Pseudomonas aeruginosa | Gram-negative | >4 |

| Klebsiella pneumoniae | Gram-negative | 0.25 |

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of this compound is understood to be consistent with that of the fluoroquinolone class of antibiotics, targeting essential bacterial enzymes involved in DNA replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like its parent compound, this compound is proposed to exert its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. medchemexpress.comchemsrc.com These are essential type II topoisomerase enzymes that play a critical role in bacterial DNA replication, transcription, repair, and recombination. wikipedia.orgpatsnap.com DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. drugbank.com Topoisomerase IV is crucial for the separation of interlinked daughter chromosomes following DNA replication. wikipedia.orgpatsnap.com By inhibiting these enzymes, this compound effectively halts these vital cellular processes, leading to bacterial cell death. medchemexpress.comchemsrc.com

Comparison of Mechanism with Parent Compound, Levofloxacin

The mechanism of action of this compound is considered to be analogous to that of levofloxacin. medchemexpress.comchemsrc.com Levofloxacin's well-established mechanism involves the formation of a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. patsnap.com This complex blocks the progression of the replication fork and leads to double-stranded breaks in the bacterial chromosome, which are ultimately lethal to the bacterium. patsnap.com As an active metabolite, this compound is believed to share this fundamental mechanism of targeting and inhibiting these key bacterial topoisomerases. The primary difference in their activity likely lies in their relative potencies and spectrum, which can be influenced by structural modifications such as demethylation.

Discrepancies and Nuances in Reported Pharmacological Activity of this compound

There appear to be some discrepancies in the scientific literature regarding the pharmacological relevance of this compound. While some research clearly indicates its intrinsic antibacterial activity with specific MIC values against various pathogens, other sources suggest it has little to no significant pharmacological activity. caymanchem.comdrugbank.com

For instance, one prominent drug database states that desmethyl-levofloxacin and levofloxacin-N-oxide are the only two metabolites identified in humans, and that neither appears to possess any "relevant pharmacological activity". drugbank.com This is further supported by information from the U.S. Food and Drug Administration (FDA) labeling for levofloxacin, which indicates that less than 5% of an administered dose is recovered in the urine as the desmethyl and N-oxide metabolites, and that these metabolites have "little relevant pharmacological activity". fda.gov

In contrast, other chemical suppliers and research articles explicitly describe N-desmethyl levofloxacin as an "active metabolite" and provide concrete data on its antibacterial potency in the form of MIC values. caymanchem.com These studies have utilized this compound as a reference compound in the development of new antibacterial agents. nih.govresearchgate.net

Analysis of Studies Reporting Significant Antibacterial Activity

Several in vitro studies have demonstrated that this compound possesses notable antibacterial properties. Research has quantified its activity against a range of both Gram-positive and Gram-negative bacteria, indicating that the compound retains the core antibacterial pharmacophore of the fluoroquinolone class.

One study detailed the minimum inhibitory concentrations (MICs) of N-desmethyl levofloxacin against several bacterial strains. The compound was shown to be active against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. caymanchem.com For instance, the MIC value against E. coli was reported as 0.012 μg/ml, and against K. pneumoniae as 0.25 μg/ml, suggesting significant potency against these Gram-negative organisms. caymanchem.com

Further research synthesized a series of levofloxacin derivatives using N-desmethyl levofloxacin as a starting material. nih.govresearchgate.net In this study, the antibacterial activity of this compound itself was tested as a reference compound. The results showed its efficacy against Gram-positive bacteria with MIC values ranging from 0.25 to 4 μg/mL. nih.gov While its activity was generally less than that of the parent compound, levofloxacin, it was still within a range considered to be significant. nih.govresearchgate.net

Another study, focusing on the metabolites of ofloxacin (B1677185) (of which levofloxacin is an isomer), found that desmethyl ofloxacin exhibited significant antimicrobial activity, although it was less potent than the parent drug. nih.gov This finding supports the idea that the desmethyl metabolite of the ofloxacin family retains antibacterial capabilities.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

This table is interactive. You can sort and filter the data.

| Bacterial Strain | Type | MIC (μg/mL) | Source |

| Staphylococcus aureus | Gram-positive | 4 | caymanchem.com |

| Staphylococcus epidermidis | Gram-positive | 1 | caymanchem.com |

| Bacillus subtilis | Gram-positive | 1 | caymanchem.com |

| Escherichia coli | Gram-negative | 0.012 | caymanchem.com |

| Pseudomonas aeruginosa | Gram-negative | >4 | caymanchem.com |

| Klebsiella pneumoniae | Gram-negative | 0.25 | caymanchem.com |

Examination of Studies Reporting Minimal or Inactive Pharmacological Relevance

Pharmacokinetic studies in humans indicate that levofloxacin undergoes minimal metabolism. nih.gov The vast majority of the drug, approximately 87%, is excreted unchanged in the urine. drugbank.com Less than 5% of a levofloxacin dose is recovered in the urine as its metabolites, including desmethyl-levofloxacin and levofloxacin-N-oxide. drugbank.comwikipedia.org

Due to this low rate of formation, the systemic concentrations of this compound are considered too low to exert a meaningful antibacterial effect in patients. Therefore, from a clinical and pharmacokinetic standpoint, it is often regarded as an inactive metabolite. drugbank.comnih.gov

Methodological Considerations Contributing to Varied Findings in Activity Assessments

The discrepancy between the findings of significant in vitro activity and minimal in vivo relevance can be attributed to different methodological approaches and research objectives.

Assay Specifics : Variations in laboratory methods could also contribute to different results. The specific bacterial strains tested, the composition of the culture media (e.g., Mueller-Hinton agar), and the precise method of MIC determination can all influence the outcome of antibacterial susceptibility tests. nih.govresearchgate.net

Analytical Methodologies for Desmethyl Levofloxacin Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and quantification of Desmethyl levofloxacin (B1675101). The choice of technique and detector is dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of levofloxacin and its related impurities, including Desmethyl levofloxacin. The separation is typically achieved on reversed-phase columns, such as a C18 column syncsci.comcaribjscitech.com.

UV Detection : Ultraviolet (UV) detection is a common and accessible detection mode for HPLC. The analysis of levofloxacin and its degradation products can be performed using UV detectors set at specific wavelengths, such as 295 nm or 360 nm syncsci.commerckmillipore.com. While robust for quality control of pharmaceutical formulations, its sensitivity and selectivity can be limited when analyzing low concentrations of this compound in complex biological matrices.

Fluorescence Detection : Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for fluoroquinolones, which are naturally fluorescent compounds. Methods have been developed for levofloxacin using excitation and emission wavelengths around 290 nm and 500 nm, respectively oup.com. This enhanced sensitivity makes it more suitable for biological sample analysis, although potential interference from other fluorescent compounds in the matrix must be considered oup.com.

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This configuration allows for the definitive identification and quantification of this compound based on its mass-to-charge ratio (m/z) researchgate.net. One study identified this compound at an m/z of 348.2 using HPLC-MS researchgate.net.

Table 1: Examples of HPLC Methodologies for Levofloxacin and Related Compounds

| Compound | Column | Mobile Phase | Detector | Wavelength/Settings | Reference |

|---|---|---|---|---|---|

| Levofloxacin & Impurities | Inertsil ODS-3V C18 | Buffer (Ammonium acetate, cupric sulphate, L-Isoleucine) and Methanol (70:30 v/v) | UV | 340 nm | caribjscitech.com |

| Levofloxacin & Impurities | Purospher®STAR RP-18 | Acetonitrile and a buffer containing cupric sulfate, L-isoleucine, and ammonium acetate | UV | 360 nm | merckmillipore.com |

| Levofloxacin | C18 | Phosphate buffer (pH 3.0), acetonitrile, and triethylamine (76:24:0.076, v/v/v) | Fluorescence | Ex: 295 nm, Em: 440 nm | syncsci.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a Robust Quantification Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the robust and reliable quantification of this compound in biological matrices such as human serum and plasma journalofappliedbioanalysis.comresearchgate.net. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The methodology typically involves electrospray ionization (ESI) in positive mode syncsci.comjournalofappliedbioanalysis.com. Quantification is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition journalofappliedbioanalysis.comnih.gov. For this compound, a common mass transition monitored is from the precursor ion m/z 348.1 to the product ion m/z 310.1 journalofappliedbioanalysis.com.

LC-MS/MS methods are characterized by their short run times, often under 3 minutes, and high precision and accuracy journalofappliedbioanalysis.comresearchgate.net. These methods can achieve a low limit of quantification (LLOQ), for instance, 0.10 mg/L for this compound in human serum journalofappliedbioanalysis.comresearchgate.net. The use of isotopically labeled internal standards is common to correct for any variability during sample preparation and analysis nih.gov.

Table 2: Parameters for LC-MS/MS Quantification of this compound

| Matrix | LC Column | Mobile Phase | Ionization Mode | Mass Transition (m/z) | LLOQ | Reference |

|---|---|---|---|---|---|---|

| Human Serum | Not specified | Ultra-pure water, acetonitrile, aqueous buffer | ESI Positive | 348.1 → 310.1 | 0.10 mg/L | journalofappliedbioanalysis.com |

| Human Serum | Not specified | Gradient elution with aqueous and organic phases | ESI Positive | 348.1 → 310.1 | 0.10 mg/L | researchgate.net |

| Human Plasma | Not specified | Acetonitrile and 0.1% formic acid in water | ESI Positive | Not specified for metabolite | Not specified | nih.gov |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) represents a sustainable and efficient alternative to chromatographic methods for the analysis of pharmaceuticals nih.govresearchgate.net. Its advantages include minimal sample and solvent consumption, simplicity, and rapid method development researchgate.net. Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their different electrophoretic mobilities in a buffer-filled capillary under an applied voltage researchgate.net.

While most published CE methods focus on the parent compound, levofloxacin, the technique is applicable for separating related charged compounds like this compound researchgate.netnih.gov. The separation of basic compounds is often optimized using an acidic background electrolyte, such as formic acid, which provides good selectivity scielo.br. Detection is commonly performed with UV, but coupling CE to a mass spectrometer (CE-MS) is also feasible for enhanced specificity nih.gov. The development of a CE method for the simultaneous determination of levofloxacin and norfloxacin in human urine highlights its potential for analyzing metabolites in biological fluids nih.gov.

Sample Preparation Strategies for Biological Matrices

The direct analysis of biological matrices like plasma, serum, or urine is often not feasible due to the presence of interfering endogenous components such as proteins, salts, and lipids researchgate.net. Therefore, effective sample preparation is a critical step to isolate the analyte of interest, eliminate interference, and ensure the longevity and reliability of the analytical instrumentation researchgate.net.

Protein Precipitation Techniques

Protein precipitation (PPT) is the most common, simplest, and fastest method for sample preparation when analyzing this compound in serum or plasma journalofappliedbioanalysis.comresearchgate.net. The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample nih.govresearchgate.net. This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution.

In a typical procedure, a precipitating reagent, often containing an internal standard, is added to a small volume of serum or plasma (e.g., 750 µL of reagent to 100 µL of serum) journalofappliedbioanalysis.com. The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins journalofappliedbioanalysis.com. The resulting supernatant, which contains the analyte, is then directly injected into the LC-MS/MS system journalofappliedbioanalysis.comresearchgate.net. Other precipitating agents like trichloroacetic acid (TCA) or acetone can also be used, though acetonitrile and methanol are most frequently cited in recent methods for fluoroquinolone analysis nih.gov.

Extraction Methods and Considerations

While protein precipitation is widely used, other extraction techniques can be employed to achieve a cleaner sample extract, which may be necessary to reduce matrix effects in highly sensitive assays or when dealing with complex matrices slideshare.netmdpi.com.

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent researchgate.net. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent slideshare.net. A single-step LLE has been described for the analysis of levofloxacin from plasma oup.com.

Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample cleanup and concentration researchgate.net. The sample is passed through a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte of interest is selectively eluted with a suitable solvent mdpi.com. SPE has been successfully used in a multiplex assay for quantifying several anti-tuberculosis drugs, including levofloxacin, from dried blood spots nih.gov.

The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, the required level of cleanliness, and the analytical technique being used researchgate.netslideshare.net. For robust LC-MS/MS methods, the simplicity and speed of protein precipitation are often sufficient and preferred journalofappliedbioanalysis.comresearchgate.net.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levofloxacin |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Cupric sulphate |

| L-Isoleucine |

| Triethylamine |

| Formic acid |

| Norfloxacin |

| Trichloroacetic acid |

Utilization of Stable Isotope-Labeled Analogs as Internal Standards (e.g., N-Desmethyl Levofloxacin-D8)

In modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for achieving the highest level of accuracy and precision. These standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

A prime example is N-Desmethyl Levofloxacin-D8 , a deuterium-labeled analog of this compound. The fundamental advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte being measured. Consequently, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (where other components in the biological sample interfere with ionization), and instrument response.

By measuring the ratio of the response of the analyte to the response of the known concentration of the SIL-IS, analysts can achieve highly accurate quantification. This technique significantly reduces analytical variability and enhances the reliability of the results, which is crucial for pharmacokinetic and metabolic research.

Validation of Analytical Methods for this compound

Before an analytical method can be implemented for routine use, it must undergo a thorough validation process to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. This validation is performed in accordance with guidelines from regulatory bodies and establishes the method's performance characteristics. For this compound, this involves assessing linearity, precision, accuracy, and the lower limits of quantification.

Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. A calibration curve is generated by analyzing samples with known concentrations of this compound. The performance is typically evaluated by the correlation coefficient (R²), which should ideally be close to 1.000.

One validated LC-MS/MS method for this compound demonstrated excellent linearity over a concentration range of 0.10 to 4.99 mg/L in human serum, with a correlation coefficient (R²) of 0.998 researchgate.net.

Table 1: Linearity and Calibration Curve Performance for this compound

| Parameter | Result | Source |

|---|---|---|

| Concentration Range | 0.10 - 4.99 mg/L | researchgate.net |

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed under two conditions:

Intra-day precision (repeatability): Assesses variability within the same day.

Inter-day precision (intermediate precision): Assesses variability on different days.

For a validated this compound assay, the intra-day precision ranged from 1.5% to 5%, while the inter-day precision was found to be between 0.0% and 3.3% researchgate.net.

Table 2: Precision of this compound Quantification

| Precision Type | Variability (% RSD) | Source |

|---|---|---|

| Intra-day | 1.5% - 5% | researchgate.net |

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by analyzing samples with a known concentration of the analyte and calculating the percentage of the analyte recovered. For this compound, a validated method demonstrated an accuracy that ranged from 0.2% to 15.6% across the calibration range researchgate.net. In other methods for related compounds, accuracy is often expressed as percent recovery, with results between 98.00% and 102.0% being considered satisfactory caribjscitech.com.

Table 3: Accuracy of this compound Quantification

| Parameter | Result | Source |

|---|

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This parameter is crucial for studies where concentrations of the drug or its metabolite are expected to be very low. For the quantification of this compound in human serum by LC-MS/MS, the LLOQ has been established at 0.10 mg/L researchgate.netresearchgate.net. Another study focusing on levofloxacin and its impurities determined LLOQ concentrations for various related substances to be as low as 0.013 µg/mL and 0.022 µg/mL, demonstrating the high sensitivity of modern chromatographic methods sphinxsai.com.

Applications of Analytical Methods in Research and Clinical Settings

Validated analytical methods for quantifying this compound are indispensable in both research and clinical environments. One of the primary applications is in therapeutic drug monitoring (TDM) . TDM allows for the optimization of drug dosages for individual patients to maximize efficacy and minimize toxicity. For instance, such methods are valuable for monitoring levofloxacin therapy in patients with multi-drug resistant tuberculosis researchgate.net.

These methods are also fundamental to pharmacokinetic (PK) studies , which examine the absorption, distribution, metabolism, and excretion of a drug. By accurately measuring the concentrations of levofloxacin and its metabolite, this compound, over time in biological matrices like serum and plasma, researchers can characterize the drug's behavior in the body researchgate.netsyncsci.com. This information is vital for establishing appropriate dosing regimens and understanding drug-drug interactions.

Therapeutic Drug Monitoring (TDM) of Levofloxacin and its Metabolites

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream to optimize dosage regimens. For levofloxacin, TDM can be a valuable tool, particularly in specific patient populations like those with multidrug-resistant tuberculosis (MDR-TB), to ensure therapeutic efficacy while minimizing toxicity. journalofappliedbioanalysis.comdroracle.ai The quantification of metabolites such as this compound alongside the parent drug provides a more complete picture of the drug's disposition.

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of levofloxacin and this compound in human serum. journalofappliedbioanalysis.comresearchgate.net This method typically involves a simple sample preparation step, such as protein precipitation, followed by injection into the LC-MS/MS system. journalofappliedbioanalysis.com The use of tandem mass spectrometry allows for high selectivity and sensitivity, enabling the accurate measurement of low concentrations of the metabolite. researchgate.net

One such validated LC-MS/MS method demonstrated linearity for desmethyl-levofloxacin within a concentration range of 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of 0.998. researchgate.net The lower limit of quantification (LLOQ) for both levofloxacin and this compound was established at 0.10 mg/L. journalofappliedbioanalysis.com The method proved to be precise, with within-day precision for desmethyl-levofloxacin ranging from 1.5% to 5% and between-day precision from 0.0% to 3.3%. researchgate.net The accuracy ranged from 0.2% to 15.6%. researchgate.net Such validated methods are considered a useful asset for the routine therapeutic drug monitoring of levofloxacin. journalofappliedbioanalysis.com

Table 1: Example of LC-MS/MS Method Parameters for this compound Quantification in Human Serum

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Sample Matrix | Human Serum | researchgate.net |

| Sample Preparation | Protein Precipitation | journalofappliedbioanalysis.com |

| Chromatographic Run Time | 2.5 minutes | journalofappliedbioanalysis.com |

| Retention Time | 1.6 minutes | journalofappliedbioanalysis.com |

| Linear Concentration Range | 0.10 - 4.99 mg/L | researchgate.net |

| Lower Limit of Quantification | 0.10 mg/L | researchgate.net |

| Between-Day Precision | 0.0% - 3.3% | researchgate.net |

| Accuracy | 0.2% - 15.6% | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization | syncsci.com |

Pharmacokinetic Study Support for Levofloxacin Metabolites

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. While levofloxacin is primarily eliminated unchanged in the urine (approximately 80%), metabolism does occur to a minimal extent, forming metabolites like this compound. nih.gov Quantifying these metabolites is essential for a comprehensive pharmacokinetic profile.

Analytical methods developed for TDM are directly applicable to supporting pharmacokinetic studies. journalofappliedbioanalysis.com By measuring the concentrations of both levofloxacin and this compound in plasma or serum over time, researchers can calculate key PK parameters for the metabolite, such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). oup.comnih.gov This information helps to characterize the rate of formation and elimination of the metabolite.

For instance, a high-performance liquid chromatography (HPLC) method with fluorescence detection noted that the desmethyl metabolite of levofloxacin could interfere with the internal standard, ciprofloxacin, due to similar retention times, highlighting the need for highly specific and selective assays like LC-MS/MS to accurately differentiate and quantify metabolites in complex biological matrices. oup.com The development of simple, fast, accurate, and precise LC-MS/MS methods enables the robust analysis required for clinical pharmacokinetic research. journalofappliedbioanalysis.com

Table 2: Pharmacokinetic Parameters of Levofloxacin in Healthy Volunteers

| Parameter | Value (after 500 mg oral dose) | Reference |

|---|---|---|

| Mean Peak Plasma Concentration (Cmax) | ~5.2 mg/L | nih.gov |

| Time to Cmax (Tmax) | 1 to 2 hours | nih.gov |

| Plasma Elimination Half-Life | 6 to 8 hours | nih.gov |

| Urinary Excretion (unchanged drug) | ~80% | nih.gov |

Note: This table provides context for the parent drug's pharmacokinetics. Specific PK parameters for this compound require dedicated studies utilizing the analytical methods discussed.

Environmental Monitoring and Analysis of Drug Degradants (e.g., Photo-degradants in Water)

The widespread use of antibiotics like levofloxacin has led to their detection in various environmental compartments, particularly in wastewater and surface water. researchgate.netresearchgate.netbohrium.com The presence of these compounds and their degradation products in the environment is a growing concern due to the potential for promoting antibiotic resistance. jcbms.org Levofloxacin can undergo degradation in aqueous solutions, especially when exposed to light, a process known as photodegradation. nih.govresearchgate.net this compound has been identified as one of these degradation products. researchgate.net

Analytical techniques are crucial for monitoring the levels of levofloxacin and its degradants in environmental samples. jcbms.org LC-MS/MS is a powerful tool for this purpose, capable of identifying and quantifying trace levels of these compounds in complex matrices like wastewater effluent. mdpi.com One study identified this compound as a degradation product by identifying its specific mass-to-charge ratio (m/z) of 348.2. researchgate.net

Table 3: Analytical Approaches for Environmental Monitoring of Levofloxacin and its Degradants

| Analytical Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HPLC-MS | Identification of degradation products | Identified this compound (m/z 348.2) in a levofloxacin solution after degradation. | researchgate.net |

| LC-MS/MS | Investigation of photodegradation pathways | Used to identify intermediates and propose the degradation route of levofloxacin under photocatalysis. | mdpi.com |

| Smartphone-based Colorimetric Sensor | Quantification in wastewater | A portable and low-cost method developed for analyzing levofloxacin in wastewater samples, with a detection limit of 0.31 micromolar. | jcbms.orgjcbms.org |

Table of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| Ammonium oxalate |

| Benzoquinone |

| Ciprofloxacin |

| Copper sulfate |

| This compound |

| Enrofloxacin |

| Ethionamide |

| Formic acid |

| Isopropyl alcohol |

| L-Isoleucine |

| Levofloxacin |

| Levofloxacin-N-oxide |

| Methanol |

| Moxifloxacin |

| Ofloxacin (B1677185) |

| Ornidazole |

| Potassium dihydrogen phosphate |

| Prothionamide |

| Pyrazinamide |

| Terazosin |

Role of Desmethyl Levofloxacin in Advanced Research Paradigms

Contribution to Understanding Antibiotic Resistance Mechanisms

The study of desmethyl levofloxacin (B1675101) contributes to the broader understanding of fluoroquinolone resistance, which is a complex, multifactorial issue. Bacterial resistance to this class of antibiotics typically arises from mechanisms such as mutations in the target enzymes—DNA gyrase and topoisomerase IV—or the overexpression of efflux pumps that actively remove the drug from the bacterial cell. nih.govnih.gov

Desmethyl levofloxacin serves as a critical reference compound in this context. Its own inherent antibacterial activity, though less potent than levofloxacin, provides a baseline for structure-activity relationship (SAR) studies. When researchers develop new fluoroquinolone analogs designed to overcome resistance, the antibacterial efficacy of these new compounds is often compared not only to levofloxacin but also to this compound. This comparison helps to elucidate how specific chemical modifications impact the ability to evade resistance mechanisms. For instance, some studies have shown that hydrophobic fluoroquinolones like levofloxacin are not significantly affected by certain efflux pumps, such as NorA in Staphylococcus aureus, which preferentially expel more hydrophilic compounds. core.ac.uk By serving as a molecular benchmark, this compound helps scientists dissect the nuances of these interactions and design molecules less susceptible to efflux or with higher affinity for mutated target enzymes.

Application in Metabolomics Studies Related to Antibacterial Agents

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the impact of antibacterial agents. In this field, this compound is primarily significant in the context of pharmacokinetics and therapeutic drug monitoring (TDM), which can be considered a specialized application of metabolomics focused on the fate of a drug within the body.

Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to precisely quantify both levofloxacin and this compound in patient serum. journalofappliedbioanalysis.comresearchgate.net The ability to measure the concentration of this metabolite is particularly useful for understanding inter-individual variability in drug metabolism. journalofappliedbioanalysis.com Such variations can be due to genetic polymorphisms in cytochrome P450 enzymes, the family of enzymes often responsible for drug metabolism. journalofappliedbioanalysis.com By tracking the ratio of the parent drug to its desmethyl metabolite, clinicians and researchers can gain insights into a patient's specific metabolic profile, which may influence both the efficacy and safety of the treatment. Furthermore, metabolomics studies investigating the broader impact of levofloxacin on the bacterial metabolome use the parent drug to induce metabolic changes in the pathogen, providing a detailed picture of its mechanism of action. nih.gov

Research on this compound in Specific Disease Contexts (e.g., Multi-Drug Resistant Tuberculosis)

Levofloxacin is a cornerstone of treatment regimens for multi-drug resistant tuberculosis (MDR-TB). nih.govdovepress.com The success of MDR-TB therapy hinges on maintaining optimal drug concentrations to ensure bacterial eradication and prevent the emergence of further resistance. nih.gov In this high-stakes clinical environment, understanding the full pharmacokinetic profile of levofloxacin, including its metabolism, is critical.

Research has led to the development of robust analytical methods specifically for the simultaneous determination of levofloxacin and this compound in serum from MDR-TB patients. journalofappliedbioanalysis.comresearchgate.net The creation of these specialized assays underscores the relevance of the metabolite in this disease context. While most clinical trials focus on the concentration of the parent drug, levofloxacin, to establish pharmacokinetic/pharmacodynamic (PK/PD) targets, the ability to monitor this compound offers a more complete picture of the drug's disposition in the body. journalofappliedbioanalysis.comnih.gov Monitoring metabolite levels can be a valuable tool in personalized medicine, helping to explain unexpected treatment outcomes or sub-optimal drug exposure in certain patients, thereby allowing for more informed therapeutic adjustments. journalofappliedbioanalysis.com

Implications for Drug Development and Optimization of Fluoroquinolone Analogs

One of the most direct and impactful roles of this compound in advanced research is its use as a chemical scaffold in the synthesis of novel antibiotic agents. journalofappliedbioanalysis.comnih.gov Medicinal chemists use N-desmethyl levofloxacin as a starting material, modifying its structure by adding various chemical moieties to the piperazine (B1678402) ring. nih.gov This process of derivatization aims to create new fluoroquinolone analogs with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

In these studies, N-desmethyl levofloxacin is reacted to produce a series of new compounds. The antibacterial activity of these novel derivatives is then systematically tested and compared against both the parent drug, levofloxacin, and the starting material, this compound. For example, one study synthesized a series of N-substituted analogs by reacting N-desmethyl levofloxacin with thienylethyl bromide derivatives. nih.gov The resulting compounds showed significantly improved activity against Gram-positive bacteria, with some derivatives being 5 to 25 times more potent than this compound and equal to or better than levofloxacin itself. nih.gov This approach highlights the utility of this compound as a foundational building block for innovation in antibiotic drug discovery, enabling the exploration of new chemical space to combat the growing challenge of antimicrobial resistance.

Data Tables

Table 1: In Vitro Antibacterial Activity of this compound

Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4 |

| Staphylococcus epidermidis | Gram-positive | 1 |

| Bacillus subtilis | Gram-positive | 1 |

| Escherichia coli | Gram-negative | 0.012 |

| Klebsiella pneumoniae | Gram-negative | 0.25 |

| Pseudomonas aeruginosa | Gram-negative | >4 |

Table 2: Comparative Antibacterial Activity of Levofloxacin, this compound, and a Novel Derivative

Comparison of Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (ATCC 25923).

| Compound | MIC (μg/mL) |

|---|---|

| Levofloxacin | 0.25 |

| This compound | 1 |

| Oxime Derivative 6e (Synthesized from this compound) | 0.04 |

Future Research Directions for Desmethyl Levofloxacin

Definitive Resolution of Desmethyl Levofloxacin's Pharmacological Activity and Potency

However, conflicting data suggests that desmethyl levofloxacin (B1675101) may not be entirely inert. At least one study characterizes it as an active metabolite and has determined its Minimum Inhibitory Concentrations (MICs) against a range of bacteria. caymanchem.com Another study, while developing novel levofloxacin derivatives, used N-desmethyl levofloxacin as a comparator, finding their new compounds to be 5 to 25 times more active, which implicitly suggests a baseline activity for the desmethyl metabolite. nih.govresearchgate.net

This discrepancy highlights a critical knowledge gap. Future research must focus on definitively resolving this issue. This would involve rigorous in vitro testing of purified this compound against a wide panel of clinically relevant bacterial strains to determine its intrinsic antibacterial potency. Such studies would provide clarity on whether it should be considered an active, weakly active, or inactive metabolite.

Table 1: Reported In Vitro Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| S. aureus | 4 |

| S. epidermidis | 1 |

| B. subtilis | 1 |

| E. coli | 0.012 |

| P. aeruginosa | >4 |

| K. pneumoniae | 0.25 |

Data sourced from Cayman Chemical. caymanchem.com

Identification of Specific Enzymes Involved in Levofloxacin Demethylation

While it is established that levofloxacin undergoes demethylation to form this compound, the specific enzymes responsible for this metabolic conversion in humans have not been definitively identified. drugbank.comnih.gov This represents a significant void in the understanding of levofloxacin's metabolic pathway. For many pharmaceuticals, the Cytochrome P450 (CYP) family of enzymes is a primary driver of metabolism. researchgate.net However, the particular CYP isoform or other enzyme class that catalyzes the demethylation of levofloxacin's piperazine (B1678402) ring remains to be ascertained. drugbank.comnih.gov

Research into other fluoroquinolones has sometimes pointed towards the involvement of CYP enzymes, but these findings cannot be directly extrapolated to levofloxacin. researchgate.netnih.gov Studies have investigated the potential of levofloxacin itself to inhibit certain CYP enzymes, such as CYP1A2 and CYP2C9, but this does not identify the enzymes that act upon it. nih.gov Furthermore, research in non-human systems, such as the use of fungal enzymes like laccases and peroxidases for levofloxacin biotransformation, suggests potential pathways but does not clarify the mechanism in humans. nih.govmdpi.com

Future research should prioritize the identification of these specific enzymes. This could be achieved through in vitro studies using a panel of recombinant human CYP enzymes and other metabolic enzymes to screen for the ability to convert levofloxacin to this compound. Pinpointing the responsible enzymes is crucial for predicting and understanding potential drug-drug interactions.

Comprehensive Characterization of Metabolite-Mediated Drug Interactions

The potential for this compound to mediate drug-drug interactions (DDIs) is a largely unexplored area. While the parent drug, levofloxacin, has several known interactions, the contribution of its metabolites to these effects is not well understood. rxlist.comdroracle.ai The role of drug metabolites in clinically significant DDIs is an area of growing importance in pharmacology. drugbank.com

Research has shown that levofloxacin can be an inhibitor of drug efflux proteins like P-glycoprotein (P-gp), which can affect the concentration of other drugs. nih.gov However, whether this compound shares this property, or if it inhibits or induces metabolic enzymes, is unknown. A study investigating the DDI potential of various N-oxide metabolites included levofloxacin-N-oxide but did not evaluate this compound. drugbank.com

A comprehensive in vitro characterization is needed to assess the potential of this compound to act as an inhibitor or inducer of key drug-metabolizing enzymes (e.g., CYPs) and drug transporters (e.g., P-gp, BCRP, OATPs). This research is essential to determine if the small fraction of levofloxacin converted to its desmethyl metabolite could have a disproportionate effect on the disposition of co-administered drugs.

Exploration of this compound's Environmental Fate and Impact as a Degradant

Levofloxacin is considered an emerging environmental pollutant due to its incomplete removal in wastewater treatment plants. smartwatermagazine.com Consequently, the parent drug and its transformation products, including this compound, can enter aquatic ecosystems. smartwatermagazine.comdeswater.com The environmental degradation of levofloxacin can occur through various pathways, such as photodegradation or advanced oxidation processes, which can involve demethylation of the piperazine ring. deswater.comnih.gov

While the ecotoxicity of the parent levofloxacin compound has been studied, with demonstrated effects on aquatic organisms like cyanobacteria and algae, the specific environmental impact of this compound is not well defined. nih.govnih.gov The transformation of a parent compound does not guarantee detoxification, and in some cases, degradation products can be as or more harmful than the original substance.

Future environmental research should focus on several key areas:

Formation Rate and Persistence: Quantifying the rate at which levofloxacin is transformed into this compound under various environmental conditions (e.g., sunlight exposure, different water matrices).

Ecotoxicity Profiling: Conducting specific toxicity tests on this compound using representative aquatic organisms (algae, crustaceans, fish) to understand its unique environmental risk profile. mdpi.com

Bioaccumulation Potential: Investigating the potential for this compound to accumulate in aquatic life, which could have implications for the broader food web. researchgate.net

Development of Novel Analytical Approaches for Enhanced Metabolite Profiling

Accurate detection and quantification of this compound in complex biological and environmental matrices are fundamental to advancing research in all the areas mentioned above. Current analytical methods are predominantly based on High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for its high sensitivity and specificity, enabling the detection of low concentrations of the metabolite in samples like human serum or wastewater. nih.govresearchgate.net

While effective, future research could benefit from the development of novel and enhanced analytical approaches. Key areas for advancement include:

Higher Throughput Methods: Developing faster LC methods or other techniques to process a larger number of samples, which is crucial for large-scale environmental monitoring or clinical pharmacokinetic studies.

"Green" Analytical Chemistry: Creating methods that use less organic solvent and are more environmentally friendly, addressing the ecological footprint of the analysis itself. researchgate.net

Multiplexed Analysis: Designing methods capable of simultaneously quantifying levofloxacin, this compound, levofloxacin-N-oxide, and other potential degradation products in a single run. This would provide a more complete picture of the metabolic and degradation profile.

Advanced Sample Preparation: Innovating sample pre-conditioning techniques, such as dispersive solid-phase extraction, to more efficiently isolate and concentrate this compound from complex matrices, thereby improving detection limits and accuracy. chemisgroup.us

Table 2: Common Analytical Techniques for this compound

| Technique | Detector | Common Application | Reference |

|---|---|---|---|

| HPLC | UV / Fluorescence | Pharmaceutical Formulations, Biological Fluids | nih.govnih.gov |

| LC-MS/MS | Mass Spectrometry | Biological Fluids (Serum), Environmental Samples | deswater.comnih.govresearchgate.net |

Q & A

Q. How does this compound differ structurally from its parent compound, levofloxacin?

- Methodology : Compare molecular structures using spectroscopic techniques (e.g., NMR, FTIR) and computational tools. This compound lacks a methyl group at the N-position of the piperazinyl ring, which reduces its log P value (0.97 vs. levofloxacin’s higher hydrophobicity) and impacts cellular uptake . Structural verification should reference USP standards (CAS 117707-40-1) for consistency .

Q. What is the cytotoxic profile of this compound across common cell lines?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT) using standardized protocols. Data from HepG2, CT26, and CHO cell lines indicate IC50 values of 140.6 ± 4.3 μg/mL, 82.7 ± 1.1 μg/mL, and 240.0 ± 4.6 μg/mL, respectively. Compare with parent drugs (e.g., cisplatin, IC50 0.9–5.5 μg/mL) to contextualize potency .

Q. What is the metabolic fate of this compound in humans?

- Methodology : Perform pharmacokinetic studies using radiolabeled tracers or stable isotope analogs. Less than 5% of levofloxacin is metabolized into this compound, which is excreted renally. Validate findings via urine sampling over 48–72 hours and LC–MS quantification .

Advanced Research Questions

Q. How can experimental design optimize this compound’s removal from aqueous environments?

- Methodology : Apply response surface methodology (RSM) with central composite design (CCD) to model factors like pH, adsorbent dose, and initial concentration. For example, a chitosan–walnut shell composite achieved 93.7% levofloxacin degradation; adapt this for desmethyl derivatives by adjusting variables in Design Expert 13 .

Q. What advanced fragmentation techniques improve confirmatory analysis of this compound in trace-level studies?

- Methodology : Use tandem LC–MS with sequential CID and UVPD. UVPD (170 ms irradiation) enhances fragmentation specificity for desmethyl metabolites in plasma, overcoming limitations of CID alone at low concentrations (e.g., 0.5 ng/mL LOQ) .

Q. How do discrepancies in cytotoxicity data for this compound arise across studies?

- Methodology : Evaluate experimental variables such as cell line heterogeneity (e.g., HepG2 vs. CT26), culture conditions, and assay endpoints. For instance, CHO cells show higher IC50 values (240 μg/mL) due to reduced permeability, emphasizing the need for standardized protocols .

Q. What synthetic challenges arise in producing high-purity this compound for reference standards?

- Methodology : Optimize demethylation reactions under controlled conditions (e.g., GMP-compliant synthesis). Characterize intermediates via HPLC-UV and LC–MS, referencing USP-grade standards (purity >99%) to minimize batch variability .

Q. How does this compound’s log P influence its pharmacokinetic and pharmacodynamic behavior?

Q. What molecular interactions underlie this compound’s reduced antibacterial activity compared to levofloxacin?

- Methodology : Perform molecular docking simulations targeting bacterial DNA gyrase. The missing methyl group disrupts hydrogen bonding with Ser-84 and Asp-88 residues, critical for gyrase inhibition. Validate via enzyme inhibition assays and comparative MIC studies .

Data Presentation and Reproducibility Guidelines

- Tables : Include IC50 values with standard deviations (e.g., 140.6 ± 4.3 μg/mL) and log P data for comparative analysis .

- Figures : Use fragmentation spectra (CID vs. UVPD) to highlight analytical complementarity .

- References : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry, Journal of Organic Chemistry) and USP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products